molecular formula C18H21N3O5 B4923191 (4-methyl-2,6-dinitrophenyl)[4-(pentyloxy)phenyl]amine

(4-methyl-2,6-dinitrophenyl)[4-(pentyloxy)phenyl]amine

Cat. No. B4923191
M. Wt: 359.4 g/mol
InChI Key: XKXXVNRUFWGEPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-methyl-2,6-dinitrophenyl)[4-(pentyloxy)phenyl]amine, also known as MPDPA, is a chemical compound that has gained attention in scientific research due to its unique properties. MPDPA is a yellow crystalline powder that is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of (4-methyl-2,6-dinitrophenyl)[4-(pentyloxy)phenyl]amine is not fully understood. However, it is believed that (4-methyl-2,6-dinitrophenyl)[4-(pentyloxy)phenyl]amine interacts with proteins and other biomolecules, leading to changes in their structure and function. This interaction may be responsible for the unique properties of (4-methyl-2,6-dinitrophenyl)[4-(pentyloxy)phenyl]amine, including its fluorescent properties and ability to detect metal ions.
Biochemical and Physiological Effects:
(4-methyl-2,6-dinitrophenyl)[4-(pentyloxy)phenyl]amine has been found to have a variety of biochemical and physiological effects. It has been shown to bind to proteins and other biomolecules, leading to changes in their structure and function. (4-methyl-2,6-dinitrophenyl)[4-(pentyloxy)phenyl]amine has also been found to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (4-methyl-2,6-dinitrophenyl)[4-(pentyloxy)phenyl]amine in lab experiments is its fluorescent properties, which allow for easy detection and measurement. (4-methyl-2,6-dinitrophenyl)[4-(pentyloxy)phenyl]amine is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of using (4-methyl-2,6-dinitrophenyl)[4-(pentyloxy)phenyl]amine is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on (4-methyl-2,6-dinitrophenyl)[4-(pentyloxy)phenyl]amine. One area of interest is the development of new methods for synthesizing (4-methyl-2,6-dinitrophenyl)[4-(pentyloxy)phenyl]amine that are more efficient and cost-effective. Additionally, further research is needed to better understand the mechanism of action of (4-methyl-2,6-dinitrophenyl)[4-(pentyloxy)phenyl]amine and its potential use in drug delivery systems. Finally, studies are needed to determine the long-term safety and efficacy of (4-methyl-2,6-dinitrophenyl)[4-(pentyloxy)phenyl]amine in various applications.

Synthesis Methods

The synthesis of (4-methyl-2,6-dinitrophenyl)[4-(pentyloxy)phenyl]amine involves a multi-step process that begins with the reaction of 4-methyl-2,6-dinitrophenol and 4-pentyloxyaniline in the presence of sulfuric acid. The resulting product is then treated with sodium hydroxide to form the final product, (4-methyl-2,6-dinitrophenyl)[4-(pentyloxy)phenyl]amine. The synthesis of (4-methyl-2,6-dinitrophenyl)[4-(pentyloxy)phenyl]amine is a complex process that requires careful attention to detail and precise measurements.

Scientific Research Applications

(4-methyl-2,6-dinitrophenyl)[4-(pentyloxy)phenyl]amine has been found to have a variety of scientific research applications. It has been used as a fluorescent probe to study the interaction between proteins and ligands. (4-methyl-2,6-dinitrophenyl)[4-(pentyloxy)phenyl]amine has also been used in the detection of metal ions and as a pH sensor. Additionally, (4-methyl-2,6-dinitrophenyl)[4-(pentyloxy)phenyl]amine has been studied for its potential use in drug delivery systems.

properties

IUPAC Name

4-methyl-2,6-dinitro-N-(4-pentoxyphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c1-3-4-5-10-26-15-8-6-14(7-9-15)19-18-16(20(22)23)11-13(2)12-17(18)21(24)25/h6-9,11-12,19H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXXVNRUFWGEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-2,6-dinitro-N-(4-pentoxyphenyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.